3-Isopropoxy-1-isopropyl-4-nitro-1H-pyrazole
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Overview
Description
3-Isopropoxy-1-isopropyl-4-nitro-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of isopropoxy and isopropyl groups at positions 3 and 1, respectively, and a nitro group at position 4. The molecular formula of this compound is C9H15N3O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxy-1-isopropyl-4-nitro-1H-pyrazole typically involves the nitration of a suitable pyrazole precursor. One common method involves the reaction of 1-isopropyl-3-isopropoxy-1H-pyrazole with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is typically purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxy-1-isopropyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Reduction: The major product formed is 3-Isopropoxy-1-isopropyl-4-amino-1H-pyrazole.
Substitution: Depending on the nucleophile used, various substituted pyrazoles can be formed.
Scientific Research Applications
3-Isopropoxy-1-isopropyl-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Isopropoxy-1-isopropyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can lead to the inhibition of enzyme activities or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid
- 1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid
- 1-Isopropyl-1H-pyrazole-4-carboxylic acid
Uniqueness
3-Isopropoxy-1-isopropyl-4-nitro-1H-pyrazole is unique due to the presence of both isopropoxy and isopropyl groups, which confer distinct chemical and physical properties. These substituents influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H15N3O3 |
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Molecular Weight |
213.23 g/mol |
IUPAC Name |
4-nitro-1-propan-2-yl-3-propan-2-yloxypyrazole |
InChI |
InChI=1S/C9H15N3O3/c1-6(2)11-5-8(12(13)14)9(10-11)15-7(3)4/h5-7H,1-4H3 |
InChI Key |
YZDAMNLYHBOVHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)OC(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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